molecular formula C18H13F3N2O B10822428 3-amino-N-(naphthalen-1-yl)-5-(trifluoromethyl)benzamide

3-amino-N-(naphthalen-1-yl)-5-(trifluoromethyl)benzamide

Cat. No.: B10822428
M. Wt: 330.3 g/mol
InChI Key: XUMZHCJVSWBFGZ-UHFFFAOYSA-N
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Description

Compound 4, as referenced in the study with PMID: 33531496, is a synthetic organic compound identified as an inhibitor of the SARS-CoV-2 papain-like protease (PL-pro). This enzyme plays a crucial role in the replication and maturation of the virus, making it a significant target for antiviral drug development .

Preparation Methods

The synthesis of compound 4 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. The exact synthetic route and reaction conditions are detailed in the original research article . Industrial production methods for such compounds typically involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

Compound 4 undergoes various chemical reactions, including:

    Oxidation: This reaction involves the loss of electrons from the compound, often facilitated by oxidizing agents.

    Reduction: This involves the gain of electrons, typically using reducing agents.

    Substitution: In this reaction, one functional group in the compound is replaced by another group. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. .

Scientific Research Applications

Compound 4 has significant applications in scientific research, particularly in the fields of chemistry, biology, and medicine. Its primary application is as an inhibitor of the SARS-CoV-2 papain-like protease, making it a valuable tool in antiviral research. Additionally, it has been used in studies to understand the mechanism of viral replication and to develop potential therapeutic agents for COVID-19 .

Mechanism of Action

The mechanism of action of compound 4 involves its binding to the active site of the SARS-CoV-2 papain-like protease, thereby inhibiting the enzyme’s activity. This inhibition prevents the cleavage and maturation of viral polyproteins, which are essential for viral replication. The molecular targets and pathways involved include the viral protease and the downstream processes required for viral replication .

Properties

Molecular Formula

C18H13F3N2O

Molecular Weight

330.3 g/mol

IUPAC Name

3-amino-N-naphthalen-1-yl-5-(trifluoromethyl)benzamide

InChI

InChI=1S/C18H13F3N2O/c19-18(20,21)13-8-12(9-14(22)10-13)17(24)23-16-7-3-5-11-4-1-2-6-15(11)16/h1-10H,22H2,(H,23,24)

InChI Key

XUMZHCJVSWBFGZ-UHFFFAOYSA-N

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2NC(=O)C3=CC(=CC(=C3)N)C(F)(F)F

Origin of Product

United States

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